3-[(3-Fluorophenoxy)methyl]azetidine
Overview
Description
3-[(3-Fluorophenoxy)methyl]azetidine is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol
Preparation Methods
3-[(3-Fluorophenoxy)methyl]azetidine can be synthesized through the condensation reaction of phenylacetylene and 3-fluorophenol in the presence of a catalyst . This reaction typically involves specific reaction conditions, such as controlled temperature and pressure, to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[(3-Fluorophenoxy)methyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(3-Fluorophenoxy)methyl]azetidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: It is being explored for its antiviral and antitumor activities, making it a valuable compound in drug research and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorophenoxy)methyl]azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-[(3-Fluorophenoxy)methyl]azetidine can be compared with other similar compounds, such as:
3-(3-Fluorophenoxy)-3-methyl-azetidine: This compound has a similar structure but differs in the presence of a methyl group.
3-(3-Fluorophenoxy)-3-methyl-azetidine hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
Properties
IUPAC Name |
3-[(3-fluorophenoxy)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVQEWHKWNKRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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